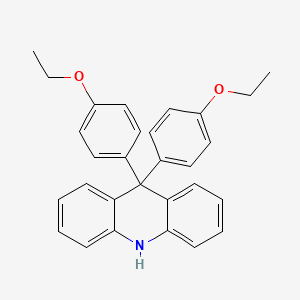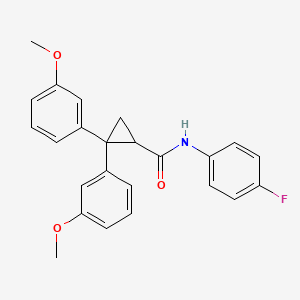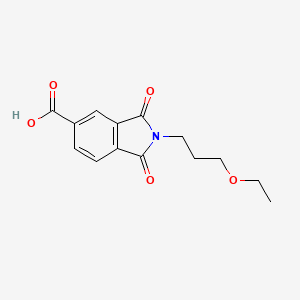
9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine, also known as berberine, is a naturally occurring alkaloid found in several plant species. It has been used in traditional medicine for centuries, primarily in the treatment of gastrointestinal disorders. In recent years, berberine has gained attention for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases.
作用機序
The exact mechanism of 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine's action is not fully understood. However, it has been suggested that 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine exerts its effects by modulating various signaling pathways. Berberine has been found to activate AMP-activated protein kinase (AMPK), which plays a crucial role in glucose and lipid metabolism. Berberine has also been shown to inhibit the activity of various enzymes such as dipeptidyl peptidase-4 (DPP-4) and acetylcholinesterase (AChE). Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine has been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Berberine has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Berberine has also been found to possess antioxidant properties, which help to protect cells from oxidative damage. Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine has been shown to regulate glucose and lipid metabolism, making it a potential treatment option for diabetes and obesity.
実験室実験の利点と制限
Berberine has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied, and its effects are well documented. However, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine also has some limitations. Its low solubility in water can make it challenging to work with, and its effects can vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine. One area of interest is its potential use as a treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Berberine has been found to possess neuroprotective properties and may help to prevent the accumulation of amyloid-beta and alpha-synuclein, which are associated with these diseases. Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine's potential as an anticancer agent is an area of ongoing research, with several clinical trials currently underway. Finally, the development of new methods for synthesizing and delivering 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine may help to overcome some of its limitations and make it a more effective treatment option.
合成法
Berberine can be synthesized using several methods, including extraction from plant sources, chemical synthesis, and microbial fermentation. Extraction from plants such as Berberis aristata and Coptis chinensis is the most common method. Chemical synthesis involves the reaction of 4-ethoxybenzaldehyde with dimethylaniline, followed by cyclization and reduction. Microbial fermentation is a relatively new method and involves the use of microorganisms such as Escherichia coli and Saccharomyces cerevisiae.
科学的研究の応用
Berberine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. Berberine has also been found to regulate glucose and lipid metabolism, making it a potential treatment option for diabetes and obesity. Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine has been shown to inhibit the growth and proliferation of cancer cells, making it a promising anticancer agent.
特性
IUPAC Name |
9,9-bis(4-ethoxyphenyl)-10H-acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO2/c1-3-31-23-17-13-21(14-18-23)29(22-15-19-24(20-16-22)32-4-2)25-9-5-7-11-27(25)30-28-12-8-6-10-26(28)29/h5-20,30H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUYECNLHQQSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3NC4=CC=CC=C42)C5=CC=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(4-ethoxyphenyl)-9,10-dihydroacridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4966247.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4966253.png)

![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide](/img/structure/B4966276.png)
![ethyl 6-methyl-2-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966282.png)

![ethyl {5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4966308.png)


![7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4966326.png)
![ethyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4966345.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanol](/img/structure/B4966348.png)
![N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4966356.png)
![2-(4-chloro-2-methylphenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4966363.png)